molecular formula C23H22ClN3O3S B251208 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide

Número de catálogo B251208
Peso molecular: 456 g/mol
Clave InChI: FTOQCHATLWLODW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mecanismo De Acción

BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and downstream signaling. This leads to decreased proliferation and survival of B-cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to decreased tumor growth. It has also been shown to inhibit the activation and migration of cancer cells, as well as the production of cytokines and chemokines. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has a high selectivity for BTK, with minimal off-target effects on other kinases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell signaling pathways in vitro and in vivo. However, its limited solubility and stability may pose challenges for its use in certain experimental settings. Additionally, the lack of clinical data on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide makes it difficult to fully evaluate its potential as a therapeutic agent.

Direcciones Futuras

There are several potential future directions for N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide research. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the investigation of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide in clinical trials.

Métodos De Síntesis

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide is synthesized using a multi-step process involving the coupling of 3-chloro-4-aminophenyl with 4-(2-thienylcarbonyl)piperazine, followed by the reaction with 3-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to cell death and decreased tumor growth. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has also been investigated in combination with other therapies, such as venetoclax, and has shown synergistic effects.

Propiedades

Fórmula molecular

C23H22ClN3O3S

Peso molecular

456 g/mol

Nombre IUPAC

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C23H22ClN3O3S/c1-30-18-5-2-4-16(14-18)22(28)25-17-7-8-20(19(24)15-17)26-9-11-27(12-10-26)23(29)21-6-3-13-31-21/h2-8,13-15H,9-12H2,1H3,(H,25,28)

Clave InChI

FTOQCHATLWLODW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

SMILES canónico

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.